An In-depth Technical Guide to the Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
An In-depth Technical Guide to the Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of organic chemistry. This document delves into the mechanistic rationale behind the chosen synthetic route, offers detailed experimental protocols, and presents methods for the characterization of the target molecule and its key intermediates.
Introduction
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol, also known as 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole, is a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is of significant interest in medicinal chemistry, as it is a core structural component in a variety of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities. The introduction of a nitro group and a hydroxyl group onto the benzene ring, along with a methyl group on the isoxazole moiety, presents a unique substitution pattern that can be exploited for further chemical modifications and the exploration of novel biological activities. This guide elucidates a logical and efficient two-step synthesis of this target compound, commencing from readily available starting materials.
Proposed Synthetic Pathway
The synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol can be logically approached in two main stages:
-
Formation of the Benzisoxazole Core: Synthesis of the key intermediate, 3-Methylbenzo[d]isoxazol-6-ol .
-
Electrophilic Aromatic Substitution: Regioselective nitration of the phenolic intermediate to yield the final product.
This strategy leverages established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting.
Figure 1: Proposed two-part synthetic pathway for 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.
Part 1: Synthesis of the Precursor, 3-Methylbenzo[d]isoxazol-6-ol
The initial phase of the synthesis focuses on constructing the 3-methyl-6-hydroxybenzisoxazole core. This is achieved through a three-step sequence starting from hydroquinone.
Step 1.1: Fries Rearrangement to 2',5'-Dihydroxyacetophenone
The synthesis commences with the well-established Fries rearrangement of hydroquinone diacetate to produce 2',5'-dihydroxyacetophenone. Hydroquinone is first acetylated to form the diacetate ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, typically using aluminum chloride, to yield the desired acetophenone derivative.
Reaction: Hydroquinone Diacetate → 2',5'-Dihydroxyacetophenone
Causality of Experimental Choices: The Fries rearrangement is a classic and efficient method for the ortho-acylation of phenols. The use of a Lewis acid, such as aluminum chloride, is crucial for promoting the migration of the acyl group from the phenolic oxygen to the aromatic ring. The reaction temperature is a critical parameter that needs to be carefully controlled to achieve a good yield and minimize the formation of byproducts.[1]
Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone
A detailed protocol for this transformation can be found in Organic Syntheses.[1]
Step 1.2: Oximation of 2',5'-Dihydroxyacetophenone
The second step involves the conversion of the ketone functional group of 2',5'-dihydroxyacetophenone into an oxime. This is a standard reaction achieved by treating the ketone with hydroxylamine hydrochloride in the presence of a base.
Reaction: 2',5'-Dihydroxyacetophenone + Hydroxylamine Hydrochloride → 2',5'-Dihydroxyacetophenone Oxime
Causality of Experimental Choices: The oximation reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by a base to neutralize the HCl salt of hydroxylamine and to deprotonate the hydroxylamine, increasing its nucleophilicity.
Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone Oxime
-
In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2',5'-dihydroxyacetophenone oxime.
Step 1.3: Base-Catalyzed Cyclization to 3-Methylbenzo[d]isoxazol-6-ol
This is the key ring-forming step. The 2',5'-dihydroxyacetophenone oxime undergoes an intramolecular cyclization in the presence of a base to form the benzisoxazole ring. The base deprotonates the phenolic hydroxyl group at the 5-position, which then acts as a nucleophile, attacking the carbon of the oxime. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This type of base-induced cyclization of a dihydroxyacetophenone oxime to a hydroxy-methylbenzisoxazole has been reported in the literature.[2]
Reaction: 2',5'-Dihydroxyacetophenone Oxime → 3-Methylbenzo[d]isoxazol-6-ol
Causality of Experimental Choices: The choice of a base, such as potassium hydroxide, and a suitable solvent system, like aqueous methanol, is critical for promoting the cyclization while minimizing side reactions. The reaction temperature will also influence the rate and outcome of the cyclization.
Figure 2: Simplified workflow of the base-catalyzed cyclization.
Experimental Protocol: Synthesis of 3-Methylbenzo[d]isoxazol-6-ol
-
Dissolve 2',5'-dihydroxyacetophenone oxime (1.0 eq.) in a mixture of methanol and water.
-
Add a solution of potassium hydroxide (2.0 eq.) in water to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., HCl).
-
The product may precipitate out of solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Nitration of 3-Methylbenzo[d]isoxazol-6-ol
The final step in the synthesis is the regioselective nitration of the 3-Methylbenzo[d]isoxazol-6-ol precursor to introduce a nitro group at the 7-position of the benzene ring.
Reaction: 3-Methylbenzo[d]isoxazol-6-ol → 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
Mechanistic Rationale and Regioselectivity
The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The positions ortho to the hydroxyl group are the 5- and 7-positions. The para-position is blocked by the fused isoxazole ring. Therefore, nitration is expected to occur at either the 5- or 7-position.
Several factors are predicted to favor nitration at the 7-position:
-
Electronic Effects: The isoxazole ring is generally considered to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect will be more pronounced at the adjacent 5-position compared to the more distant 7-position.
-
Steric Hindrance: The 5-position is sterically more hindered due to its proximity to the fused isoxazole ring. The approaching electrophile (nitronium ion, NO₂⁺) will face less steric hindrance when attacking the 7-position.
Therefore, the combination of electronic deactivation and steric hindrance at the 5-position should lead to the preferential formation of the 7-nitro isomer.
Experimental Protocol: Synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
A standard and effective method for the nitration of activated aromatic rings is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-Methylbenzo[d]isoxazol-6-ol (1.0 eq.) in concentrated sulfuric acid. Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. The following table summarizes the expected key characterization data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected ¹³C NMR Signals (indicative) | Expected IR Bands (cm⁻¹) |
| 2',5'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Aromatic protons, methyl singlet, two hydroxyl singlets. | Aromatic carbons, carbonyl carbon, methyl carbon. | ~3300 (O-H), ~1650 (C=O) |
| 3-Methylbenzo[d]isoxazol-6-ol | C₈H₇NO₂ | 149.15 | Aromatic protons, methyl singlet, hydroxyl singlet. | Aromatic carbons, isoxazole carbons, methyl carbon. | ~3300 (O-H), ~1600 (C=N) |
| 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol | C₈H₆N₂O₄ | 194.14 | Two aromatic protons (doublets), methyl singlet, hydroxyl singlet. | Aromatic carbons, isoxazole carbons, methyl carbon. | ~3300 (O-H), ~1600 (C=N), ~1530 & ~1350 (NO₂) |
Note: Specific chemical shifts (ppm) for NMR data and precise wavenumbers for IR data would need to be determined experimentally.
Safety Considerations
-
Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitration Reactions: Nitration reactions are exothermic and have the potential to become uncontrollable if the temperature is not carefully managed. Always cool the reaction mixture and add the nitrating agent slowly.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle it in a moisture-free environment.
-
Solvents: Organic solvents such as ethanol and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol. By employing a Fries rearrangement to generate a key acetophenone intermediate, followed by oximation and a base-catalyzed cyclization, the core benzisoxazole structure can be efficiently constructed. The subsequent regioselective nitration, driven by the directing effects of the hydroxyl group and steric considerations, allows for the introduction of the nitro group at the desired 7-position. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
- Journal of the Chemical Society, Perkin Transactions 1. Unusual base-induced transformations of 2′,6′-dihydroxyacetophenone oxime.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
-
Organic Syntheses. 2,5-dihydroxyacetophenone. Available from: [Link]
